molecular formula C14H19N3O3 B2606415 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide CAS No. 1902901-36-3

5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide

Cat. No.: B2606415
CAS No.: 1902901-36-3
M. Wt: 277.324
InChI Key: PTICUDOJESWFRR-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a dioxin ring, which is a six-membered ring with two oxygen atoms . The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine and dioxin rings, along with the amide functional group. The exact three-dimensional structure would depend on the specific arrangement of these groups in space.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding sites, and the stability of the molecule.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazine derivatives, including 5-aminopyrazoles and pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized through reactions involving N-aryl and active methylene compounds. These compounds have been characterized using spectral data and elemental analysis, highlighting their potential for further chemical modifications and applications in medicinal chemistry (Hassan et al., 2014).

Biological Activity

  • Studies on similar compounds have demonstrated notable biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. For instance, novel benzamide-based 5-aminopyrazoles have shown significant antiavian influenza virus activity, suggesting potential applications in antiviral drug development (Hebishy et al., 2020).
  • Pyrazole and pyrazine derivatives have been evaluated for their antimicrobial activities, with some compounds exhibiting promising antibacterial properties. This suggests their potential use in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Cocrystal Formation and Potential Applications

  • Cocrystals involving pyrazinamide (a compound structurally related to pyrazines) have been investigated for their structure, spectroscopic characteristics, and potential applications. These studies involve computational simulations to understand molecular interactions, with implications for drug formulation and photovoltaic systems (Al‐Otaibi et al., 2020).

Antitumor and Antimicrobial Applications

  • The synthesis and evaluation of pyrazole derivatives have led to the identification of compounds with potential antitumor and antimicrobial activities. These findings support the exploration of pyrazine derivatives in the development of new therapeutic agents (Riyadh, 2011).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be interesting to explore its potential applications in areas like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9-7-16-11(8-15-9)14(18)17-10-2-3-12-13(6-10)20-5-4-19-12/h7-8,10,12-13H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTICUDOJESWFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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